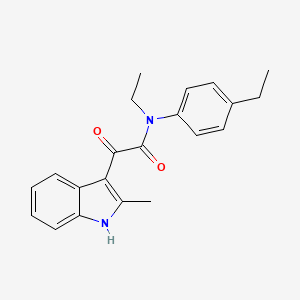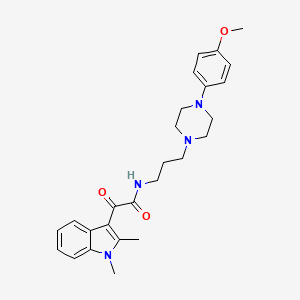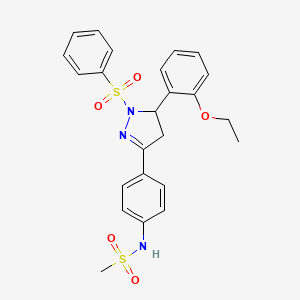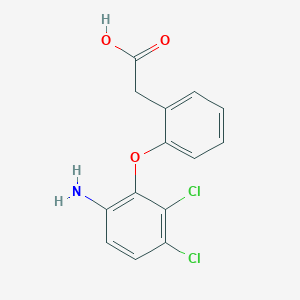
methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate
Overview
Description
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is a compound that contains a pyrazole core . Pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . The compound is a derivative of pyrazole, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various techniques such as X-ray diffraction . For instance, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis
Pyrazole-containing compounds, including this compound, are known for their ability to undergo various chemical reactions . They exhibit various biological activities, high selectivities, and low toxicities, making them useful in the development of new pesticides .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the melting point, 1 HNMR, 13 CNMR, and HRMS of the synthesized compounds can be confirmed .Scientific Research Applications
Corrosion Inhibition
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate derivatives, such as BT36 and BT43, have shown significant effectiveness as corrosion inhibitors. These compounds were tested on C38 steel in hydrochloric acid solutions, demonstrating over 95% protection. The mechanism of action includes cathodic inhibition by polarization and charge-transfer, adhering to the Langmuir adsorption isotherm. Quantum chemical data supports the correlation between molecular structure and inhibition efficiency (Missoum et al., 2013).
Organic Synthesis
The compound has utility in organic synthesis processes. One example is its use in the efficient formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds show promise as small-molecule ligands for the treatment of inflammatory diseases and various biomedical applications (Elinson et al., 2014).
Fungicidal Activity
This compound derivatives have been synthesized for potential fungicidal applications. Preliminary studies indicate moderate fungicidal activity against Rhizoctonia solani, a plant pathogenic fungus (Liu et al., 2014).
Antibacterial Agents
The compound and its derivatives have been studied for their antibacterial properties. Research on specific derivatives shows promising antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, potentially offering new avenues for antibiotic development (Asif et al., 2021).
Catalytic Properties
Certain derivatives of this compound have been synthesized and analyzed for their catalytic properties. For instance, copper (II) complexes of these compounds were found to be effective catalysts for the oxidation of catechol to quinone, suggesting potential applications in industrial catalysis (Boussalah et al., 2009).
Mechanism of Action
The mechanism of action of pyrazole derivatives is diverse and depends on the specific compound. For instance, some pyrazole-containing compounds, such as Fipronil, act as inhibitors of GABA–chloride ion channel, making them effective in controlling pests resistant to organophosphorus, organochlorine, and pyrethroid insecticides .
Future Directions
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They have received attention for the development of new pesticides in recent years . Therefore, the study of pyrazole derivatives, including methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, is expected to continue to be a hot topic in the field of heterocyclic chemistry .
properties
IUPAC Name |
methyl 2-(1-methylpyrazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-3-6(8-9)5-7(10)11-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFRTTRBMQQKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3290087.png)




![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3290139.png)

![3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3290150.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide](/img/structure/B3290153.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)
![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)


